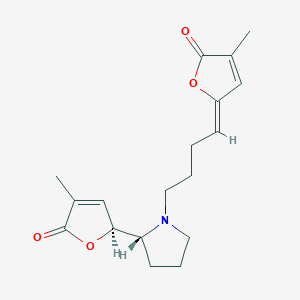
Rel-(Z)-3-methyl-5-(4-((R)-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes a furanone ring, a pyrrolidine moiety, and a butylidene side chain, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a 4-methyl-5-oxo-2,5-dihydrofuran derivative, under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the furanone intermediate.
Formation of the Butylidene Side Chain: The butylidene side chain is typically introduced through a Wittig reaction, where a phosphonium ylide reacts with the furanone intermediate to form the desired (Z)-alkene configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the alkene moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学研究应用
Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one can be compared with similar compounds, such as:
Furanone Derivatives: Compounds with similar furanone rings but different substituents, which may exhibit different reactivity and biological activity.
Pyrrolidine Derivatives: Molecules containing pyrrolidine rings with various side chains, affecting their chemical and biological properties.
Alkene-Containing Compounds: Other compounds with (Z)-alkene configurations, which may have different stability and reactivity profiles.
The uniqueness of Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C18H23NO4 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
(5Z)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16+/m1/s1 |
InChI 键 |
HSICZNIIIPFAAO-RWENTQQKSA-N |
手性 SMILES |
CC1=C[C@H](OC1=O)[C@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C |
规范 SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


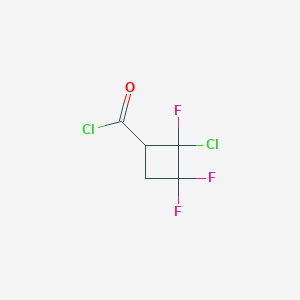
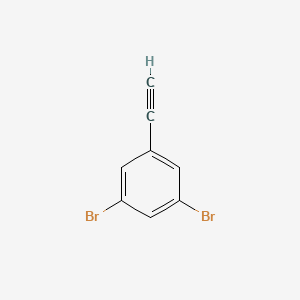
![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
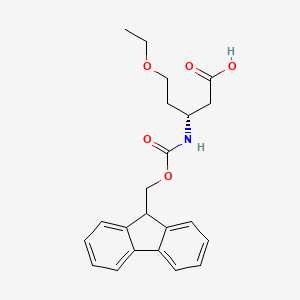
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
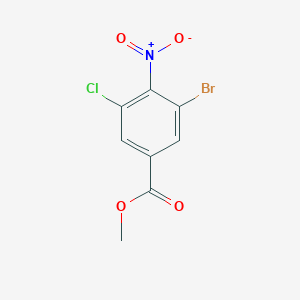
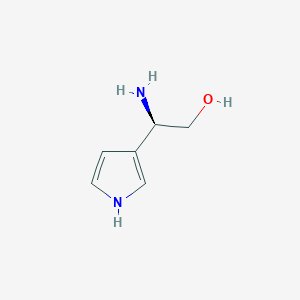
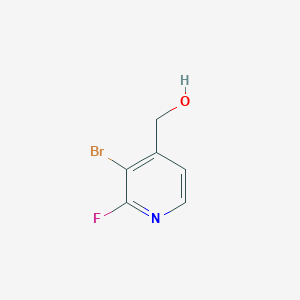
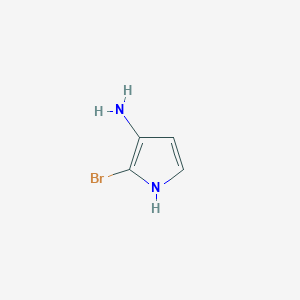
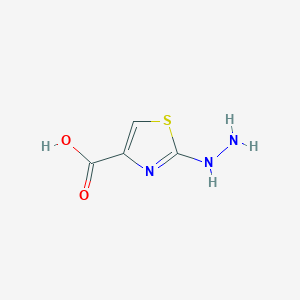
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
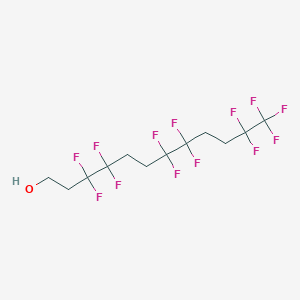
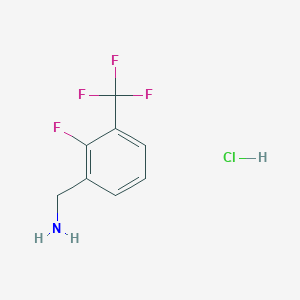
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)
